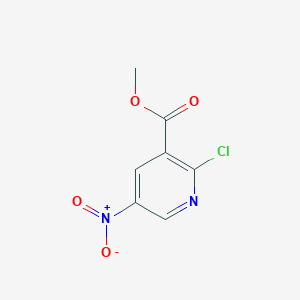

Methyl 2-chloro-5-nitronicotinate

Description

Significance of Nitropyridine Scaffolds in Medicinal Chemistry and Materials Science

The introduction of a nitro group onto the pyridine (B92270) scaffold dramatically influences its chemical properties and biological activity. Nitropyridines are recognized as "privileged structural motifs" in drug design, serving as precursors for a multitude of biologically active molecules with antitumor, antiviral, and anti-neurodegenerative properties. google.com The strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution reactions, making nitropyridines highly versatile intermediates for creating complex heterocyclic systems. google.com This reactivity is harnessed in medicinal chemistry to build libraries of compounds for drug discovery programs and in materials science for the synthesis of novel functional materials.

Overview of Methyl 2-chloro-5-nitronicotinate as a Versatile Synthetic Intermediate

This compound is a trifunctionalized pyridine derivative that has emerged as a crucial intermediate in organic synthesis. ambeed.comechemi.com Its structure, featuring a chloro group at the 2-position, a nitro group at the 5-position, and a methyl ester at the 3-position, offers multiple reaction sites for chemists to exploit. The chloro and nitro substituents make the pyridine ring highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

This compound is commercially available and is classified as a key pharmaceutical intermediate and a heterocyclic building block. google.comambeed.comechemi.com Its utility is demonstrated in its application for synthesizing more complex molecules, including potential sodium channel blockers and other pharmacologically active heterocyclic systems. google.com For instance, it serves as a starting material for the preparation of pyrazolo[3,4-b]pyridin-3-one derivatives, showcasing its role in constructing fused ring systems. echemi.com

A common synthetic route to this compound involves the treatment of 2-Hydroxy-5-nitronicotinic acid with a chlorinating agent like phosphorus oxychloride, followed by esterification with methanol (B129727). This process has been reported to achieve high yields, making the intermediate readily accessible for research and development. echemi.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅ClN₂O₄ | scribd.comechemi.com |

| Molecular Weight | 216.58 g/mol | scribd.comechemi.com |

| CAS Number | 190271-88-6 | scribd.comechemi.com |

| Appearance | Off-white to yellow solid | chemicalbook.com |

| Boiling Point (Predicted) | 321.5 ± 37.0 °C | echemi.comchemicalbook.com |

| Density (Predicted) | 1.500 ± 0.06 g/cm³ | echemi.com |

| pKa (Predicted) | -5.76 ± 0.10 | chemicalbook.com |

Scope and Research Objectives of this Review

This review aims to provide a focused analysis of this compound as a key synthetic intermediate. The objective is to highlight its preparation and the strategic importance of its functional groups in facilitating the synthesis of more complex chemical entities. By detailing its role and properties, this article underscores the compound's value in the fields of medicinal chemistry and synthetic organic chemistry. The discussion will remain strictly within the chemical synthesis domain, excluding any pharmacological data related to dosage or adverse effects.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSMDDVNXJKYRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596505 | |

| Record name | Methyl 2-chloro-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190271-88-6 | |

| Record name | Methyl 2-chloro-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-nitronicotinic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for Methyl 2 Chloro 5 Nitronicotinate and Precursors

Established Synthetic Routes to Methyl 2-chloro-5-nitronicotinate

The primary and most direct method for synthesizing this compound involves the esterification of its corresponding carboxylic acid, 2-chloro-5-nitronicotinic acid.

Derivatization from 2-Chloro-5-nitronicotinic Acid

The synthesis of this compound is commonly achieved through the esterification of 2-chloro-5-nitronicotinic acid. A prevalent method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with methanol (B129727). This two-step process typically begins with the treatment of 2-chloro-5-nitronicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent. The resulting 2-chloro-5-nitronicotinoyl chloride is a highly reactive intermediate. Subsequent addition of methanol leads to the formation of the desired methyl ester, this compound, with the release of hydrogen chloride. In a related synthesis of 2-chloro-5-nitro-3-amidopyridine, 2-chloro-5-nitronicotinic acid is refluxed with thionyl chloride for three hours to yield the acyl chloride. guidechem.com A similar procedure with methanol instead of ammonia (B1221849) would yield the methyl ester.

The precursor, 2-chloro-5-nitronicotinic acid, can be synthesized via a two-step method starting from 2-hydroxynicotinic acid. guidechem.com The first step is the nitration of 2-hydroxynicotinic acid using a mixture of nitric acid and sulfuric acid. The resulting 2-hydroxy-5-nitronicotinic acid is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield 2-chloro-5-nitronicotinic acid. guidechem.com

| Starting Material | Reagents | Intermediate | Product | Reference |

| 2-Chloro-5-nitronicotinic acid | 1. Thionyl chloride (SOCl₂) 2. Methanol (CH₃OH) | 2-Chloro-5-nitronicotinoyl chloride | This compound | guidechem.com |

| 2-Hydroxynicotinic acid | 1. Nitric acid, Sulfuric acid 2. Phosphorus oxychloride | 2-Hydroxy-5-nitronicotinic acid | 2-Chloro-5-nitronicotinic acid | guidechem.com |

Esterification Methods for Nicotinic Acid Derivatives

A variety of esterification methods are applicable to nicotinic acid derivatives. The choice of method often depends on the specific substituents on the pyridine (B92270) ring and the desired scale of the reaction.

Fischer-Speier Esterification : This is a classic acid-catalyzed esterification method. It involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. While straightforward, the reaction is reversible and may require the removal of water to drive the equilibrium towards the product.

Reaction with Thionyl Chloride : As mentioned in the previous section, the conversion of the carboxylic acid to its acyl chloride followed by reaction with an alcohol is a highly effective method. This is often preferred for less reactive carboxylic acids or when milder reaction conditions are required for the esterification step itself.

Other Methods : Other reagents can also be used to facilitate the esterification. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents can be used to activate the carboxylic acid for reaction with an alcohol.

Alternative Synthetic Pathways for Functionalized Pyridines

The synthesis of functionalized pyridines is a broad area of research, and several methods can be adapted to produce precursors for this compound.

One approach starts from more readily available pyridine derivatives. For example, 2-amino-3-methylpyridine (B33374) can be converted to 2-chloro-5-nitronicotinic acid in a multi-step process. guidechem.com This involves nitration and oxidation of the methyl group to a carboxylic acid, followed by chlorination.

Multicomponent reactions offer another powerful strategy for the synthesis of highly substituted pyridines. nih.gov These reactions involve the one-pot combination of three or more starting materials to form a complex product, often with high atom economy. For instance, a three-component synthesis of polysubstituted pyridines has been developed based on a redox-neutral catalytic intermolecular aza-Wittig reaction and subsequent Diels-Alder reactions. nih.gov Such strategies could potentially be designed to incorporate the necessary chloro, nitro, and ester functionalities.

Another innovative method involves the formal insertion of rhodium vinylcarbenoids, derived from diazo compounds, across the N-O bond of isoxazoles. organic-chemistry.org The resulting products can rearrange upon heating to form 1,4-dihydropyridines, which can then be oxidized to the corresponding pyridines. organic-chemistry.org

Methodological Advancements and Efficiency Enhancements in Synthesis

Recent advancements in synthetic methodology have focused on improving the efficiency, safety, and environmental footprint of chemical syntheses.

For the synthesis of pyridine derivatives, microwave-assisted organic synthesis has emerged as a valuable tool. Microwave irradiation can significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. nih.gov

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. The multicomponent synthesis of pyridines mentioned earlier is an excellent example of this approach. nih.gov

The development of novel catalytic systems is another area of active research. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been used to create C-C bonds in the synthesis of heterobiaryl compounds, including those containing pyridine rings. organic-chemistry.org

Scalability Considerations for Industrial and Academic Production

The scalability of a synthetic route is a critical factor for both industrial and academic applications. When considering the large-scale production of this compound, several factors must be taken into account.

The cost and availability of starting materials are of primary importance. Routes that utilize inexpensive and readily available precursors are generally preferred for industrial production. For instance, a patented method for producing 2-chloro-5-nitropyridine (B43025), a key intermediate, utilizes readily available 2-halogenated acrylates. google.com

The safety of the reaction conditions is another major consideration. The use of hazardous reagents, such as thionyl chloride, phosphorus oxychloride, and strong acids, requires specialized equipment and handling procedures, which can add to the cost and complexity of the process. guidechem.com The generation of large amounts of waste, particularly acidic wastewater, is also a concern that needs to be addressed for environmentally friendly production. google.com

Finally, the robustness and reproducibility of the synthesis are crucial for consistent production. A well-optimized process will be less sensitive to minor variations in reaction parameters, ensuring reliable output on a large scale.

Mechanistic Insights into the Reactivity of Methyl 2 Chloro 5 Nitronicotinate

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-2 Position

The pyridine (B92270) ring is inherently electron-deficient compared to benzene, which facilitates nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced in methyl 2-chloro-5-nitronicotinate. The presence of the strongly electron-withdrawing nitro group at the C-5 position, which is para to the C-2 chloro substituent, plays a crucial role. This group stabilizes the negative charge of the Meisenheimer intermediate formed during the SNAr reaction through resonance, thereby lowering the activation energy for the substitution. google.com The chloro atom at the C-2 position is an excellent leaving group, making this site highly susceptible to attack by various nucleophiles.

Amination Reactions and Formation of Aminopyridine Derivatives

The displacement of the C-2 chlorine atom by nitrogen nucleophiles is a common and synthetically useful reaction of this compound. This amination reaction provides a direct route to a range of 2-amino-5-nitropyridine (B18323) derivatives, which are important building blocks in medicinal chemistry.

The reaction typically proceeds by treating the substrate with a primary or secondary amine in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid generated. The reaction of 2-chloro-5-nitrobenzoic acid with various aryl amines in superheated water with potassium carbonate as a base has been shown to produce N-arylanthranilic acid derivatives in good yields, demonstrating the feasibility of this transformation on a closely related scaffold. chemicalbook.com The reaction with alkylamines under similar conditions also proceeds efficiently. chemicalbook.com These reactions are expected to proceed similarly with the methyl ester.

| Nucleophile | Product | Conditions | Yield |

| Arylamines | Methyl 2-(arylamino)-5-nitronicotinate | Superheated water, K₂CO₃ | Good |

| Alkylamines | Methyl 2-(alkylamino)-5-nitronicotinate | Superheated water, K₂CO₃ | Good |

This table is illustrative, based on the reactivity of the analogous 2-chloro-5-nitrobenzoic acid. chemicalbook.com

Thiolation Reactions for Sulfur-Containing Heterocycles

The reaction of this compound with sulfur nucleophiles, such as thiols or sulfide (B99878) salts, provides a pathway to sulfur-containing heterocycles. These compounds are of interest due to their diverse biological activities. The displacement of the C-2 chlorine by a thiol (in the form of its thiolate anion) follows the same SNAr mechanism as amination.

The resulting 2-thioether derivatives can be valuable intermediates. For instance, subsequent cyclization reactions can lead to the formation of fused heterocyclic systems like thiazolo[3,4-b]pyridines. General methods for the synthesis of sulfur-containing heterocycles often utilize the reaction of haloaromatics with sulfur reagents. For example, the reaction of thiols with 3-chloropropyl isothiocyanate can lead to the formation of 1,3-thiazine derivatives through a sequential C-S coupling. mdpi.com While specific examples for this compound are not abundant in the literature, its activated nature suggests it would be a highly suitable substrate for such transformations.

| Nucleophile | Expected Product |

| Sodium hydrosulfide (B80085) (NaSH) | Methyl 2-mercapto-5-nitronicotinate |

| Alkyl/Aryl thiols (R-SH) + Base | Methyl 2-(alkyl/arylthio)-5-nitronicotinate |

This table illustrates expected products based on general SNAr reactivity.

Alkoxylation and Phenoxylation Pathways

The C-2 chlorine can also be displaced by oxygen nucleophiles, such as alkoxides or phenoxides, to yield the corresponding 2-alkoxy or 2-phenoxy-5-nitronicotinate derivatives. These reactions are typically carried out by treating this compound with an alcohol in the presence of a strong base (like sodium hydride) or with a pre-formed sodium or potassium alkoxide/phenoxide.

The resulting ether products can be useful intermediates for further transformations. The electron-withdrawing nature of the pyridine ring and the nitro group facilitates these substitution reactions, which might otherwise be difficult on less activated aromatic systems.

| Nucleophile | Expected Product | Conditions |

| Sodium methoxide (B1231860) (NaOMe) | Methyl 2-methoxy-5-nitronicotinate | Methanol (B129727), heat |

| Sodium phenoxide (NaOPh) | Methyl 2-phenoxy-5-nitronicotinate | DMF or similar polar aprotic solvent, heat |

This table illustrates expected products based on general SNAr reactivity.

Transformations Involving the Nitro Group at the C-5 Position

The nitro group at the C-5 position is another key functional group that dictates the reactivity of this compound. Its primary transformation is reduction to an amine, which opens up a wide range of subsequent chemical modifications.

Reduction Reactions of the Nitro Group to Amine Functionality

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. A variety of reducing agents can accomplish this conversion, and the choice of reagent is often dictated by the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation and the use of dissolving metals.

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is a very effective method for reducing nitro groups. mdpi.com However, care must be taken to avoid the simultaneous reduction of the pyridine ring or dehalogenation of the C-2 chloro substituent. Raney nickel is sometimes preferred over Pd/C to minimize the risk of dehalogenation of aromatic chlorides. mdpi.com

Metal-based reductions in acidic media, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid, are also widely used and are often chemoselective for the nitro group. mdpi.com These methods are generally tolerant of the ester and chloro functionalities present in this compound.

| Reagent | Product | Notes |

| H₂, Pd/C | Methyl 5-amino-2-chloronicotinate | Potential for dehalogenation |

| H₂, Raney Nickel | Methyl 5-amino-2-chloronicotinate | Often preferred to avoid dehalogenation of aryl chlorides. mdpi.com |

| Fe, Acetic Acid | Methyl 5-amino-2-chloronicotinate | Mild and chemoselective. mdpi.com |

| SnCl₂, HCl | Methyl 5-amino-2-chloronicotinate | A classic and reliable method for nitro group reduction. mdpi.com |

Subsequent Reactions of the Amino Group

The product of the nitro group reduction, methyl 5-amino-2-chloronicotinate, is a versatile intermediate itself. The newly introduced amino group can undergo a variety of reactions, allowing for further diversification of the molecular scaffold.

For example, the amino group can be acylated with acid chlorides or anhydrides to form amides. It can also undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), yielding a diazonium salt. This diazonium salt can then be subjected to Sandmeyer-type reactions to introduce a range of other substituents (e.g., -CN, -Br, -I, -OH) at the C-5 position. Furthermore, the amino group can participate in condensation reactions with carbonyl compounds to form imines or be used as a nucleophile in the construction of new heterocyclic rings fused to the pyridine core.

Applications of Methyl 2 Chloro 5 Nitronicotinate in Complex Molecule Synthesis

Construction of Annulated Nitrogen Heterocycles

The strategic placement of reactive sites on the pyridine (B92270) ring of Methyl 2-chloro-5-nitronicotinate makes it an ideal precursor for the synthesis of annulated, or fused, nitrogen heterocycles. The chloro group at the 2-position is susceptible to nucleophilic substitution, while the nitro group at the 5-position can be reduced to an amino group, which can then participate in cyclization reactions. This dual reactivity allows for the sequential introduction of new rings fused to the original pyridine core.

For instance, the reduction of the nitro group to an amine, followed by reaction with a suitable dielectrophile, can lead to the formation of various bicyclic and polycyclic systems. A general strategy involves the initial displacement of the chloride with a nucleophile, followed by reduction of the nitro group and subsequent intramolecular cyclization. This approach has been successfully employed to create a variety of fused systems, including those containing thiazole, triazole, and pyrimidine (B1678525) rings. A review of the synthesis of bioactive molecules highlights that nitropyridines are convenient and readily available precursors for a wide range of mono- and polynuclear heterocyclic systems. nih.gov

Synthesis of Pyrazolo[4,3-b]pyridines and Related Ring Systems

Pyrazolo[4,3-b]pyridines are a class of bicyclic heterocycles that have garnered significant attention due to their presence in a variety of biologically active compounds. Research has demonstrated an efficient method for synthesizing these structures using 2-chloro-3-nitropyridines as starting materials. nih.gov This methodology involves a sequence of nucleophilic aromatic substitution (SNAr) and modified Japp–Klingemann reactions. nih.gov

Although the specific use of this compound was not detailed in this particular study, its structural similarity to the starting materials used suggests its high potential as a substrate for analogous transformations. The presence of the nitro group is crucial for activating the chloro substituent towards nucleophilic attack, and the subsequent reduction and diazotization of the resulting amino group would pave the way for the construction of the pyrazole (B372694) ring. The ester functionality could be further manipulated to introduce additional diversity into the final molecule.

A series of potent ALK5 inhibitors were designed using a scaffold morphing strategy, transforming a 4-substituted quinoline (B57606) into a pyrazolo[4,3-b]pyridine series with improved properties. ntnu.no This underscores the pharmaceutical relevance of this heterocyclic scaffold and the importance of synthetic routes starting from functionalized pyridines.

Precursor in the Development of Indazoles

Indazoles represent another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The same synthetic strategy that yields pyrazolo[4,3-b]pyridines from 2-chloronitropyridines can be adapted for the synthesis of indazoles. nih.gov This involves the reaction of the chloronitropyridine with a suitable carbanion, followed by a sequence of reactions that ultimately leads to the formation of the indazole ring system.

The versatility of this approach lies in the ability to vary the substituents on both the starting pyridine and the nucleophilic partner, allowing for the creation of a diverse library of indazole derivatives. The ester group of this compound offers a handle for further chemical modification, potentially leading to novel indazole-based compounds with tailored properties.

Contributions to the Synthesis of Diverse Heterocyclic Frameworks

Beyond the synthesis of pyrazolo[4,3-b]pyridines and indazoles, this compound is a valuable starting material for a broader range of heterocyclic frameworks. The reactivity of the chloro and nitro groups can be harnessed to construct other fused systems. For example, reaction with a binucleophile containing sulfur and nitrogen atoms could lead to the formation of pyridothiazines, a class of compounds with potential applications in medicinal chemistry.

Similarly, the synthesis of triazolopyridines can be envisioned. A reported efficient method for synthesizing highly selective DNA-dependent protein kinase inhibitors involved the use of a 2-amino-4-methyl-5-nitropyridine (B42881) to construct a triazolo[1,5-a]pyridine core. nih.gov This suggests that this compound, after conversion of the chloro group to an amino group or another suitable functional group, could serve as a key intermediate in the synthesis of analogous triazolo-fused systems.

The following table outlines some of the diverse heterocyclic frameworks that can be potentially synthesized from this compound and the key reaction types involved.

| Heterocyclic Framework | Key Reaction Types | Potential Starting Material Modification |

| Pyridothiazines | Nucleophilic Aromatic Substitution, Cyclocondensation | Reaction with a sulfur- and nitrogen-containing binucleophile |

| Triazolopyridines | Nucleophilic Aromatic Substitution, Reduction, Cyclization | Conversion of the chloro group to an amino or hydrazino group |

| Pyrimido[4,5-b]pyridines | Nucleophilic Aromatic Substitution, Reduction, Cyclocondensation | Reaction with a suitable amidine or related synthon |

Utilization in the Formation of Functional Dyes and Organic Catalysts

The application of this compound extends beyond the realm of medicinal chemistry into materials science. The presence of the nitro group, a known chromophore, makes this compound and its derivatives potential candidates for the synthesis of functional dyes. The incorporation of a nitro group into dye molecules has been shown to improve their light fastness properties. nih.gov Azo dyes, for instance, have been synthesized from nitroaniline precursors. researchgate.net The pyridine ring itself can also be part of a chromophoric system.

Furthermore, the heterocyclic systems derived from this compound can serve as ligands for the development of novel organic catalysts. Pyridine and its derivatives are widely used as ligands in transition-metal catalysis. nih.govresearchgate.net Research has shown that pyrazole derivatives containing nitro groups can form in situ catalysts with copper(II) salts for oxidation reactions. mdpi.com This suggests that the pyrazolo[4,3-b]pyridines and other nitrogen-rich heterocycles synthesized from this compound could act as multidentate ligands, capable of coordinating with metal ions to create catalytically active species.

The potential applications in dye and catalyst synthesis are summarized in the table below.

| Application Area | Relevant Functional Groups | Rationale |

| Functional Dyes | Nitro group, Pyridine ring | The nitro group is a chromophore; incorporation can enhance dye properties like light fastness. |

| Organic Catalysts | Pyridine nitrogen, Other heterocyclic nitrogen atoms | The nitrogen atoms can act as coordination sites for metal ions, forming catalytically active complexes. |

Medicinal Chemistry Applications and Biological Relevance

Contributions to Antimalarial Drug Research

Similarly, the role of Methyl 2-chloro-5-nitronicotinate in antimalarial drug research is not documented in the accessible scientific literature. There are no published studies that describe its use as a scaffold or intermediate for the development of new antimalarial compounds.

Intermediate in Anticancer Drug Development

The application of this compound as an intermediate in the synthesis of anticancer drugs is not a well-documented area of research. Searches of medicinal chemistry and oncology research publications did not yield specific examples of anticancer agents developed from this particular starting material.

Exploration in Other Therapeutic Areas

The primary area of therapeutic exploration for derivatives of this compound appears to be in the development of sodium channel blockers. A patent application has described the use of this compound as a commercially available starting material for creating compounds that act as inhibitors of the voltage-gated sodium channel Nav1.8. google.com These inhibitors are proposed for the treatment of conditions such as pain, itch, and cough. google.com However, the available documentation is a patent filing and does not provide detailed, peer-reviewed research findings or extensive biological data on specific synthesized compounds.

Structure-Activity Relationship (SAR) Studies of Derivatives

Consistent with the lack of documented synthesis of a wide range of biologically active compounds from this compound, there are no available Structure-Activity Relationship (SAR) studies for derivatives originating from this specific molecule. SAR studies require a series of related compounds with corresponding biological activity data, which is not present in the current body of scientific literature for this intermediate.

Advanced Spectroscopic and Structural Characterization of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, including derivatives of Methyl 2-chloro-5-nitronicotinate. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR spectroscopy provides information about the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ), reported in parts per million (ppm), is influenced by the shielding and deshielding effects of neighboring functional groups. In derivatives of this compound, the aromatic protons on the pyridine (B92270) ring are particularly informative. For instance, in the related compound, methyl 2-chloronicotinate, the protons on the pyridine ring appear at distinct chemical shifts. The introduction of a nitro group, as in this compound, would be expected to further deshield the adjacent protons, causing their signals to shift to a higher ppm value due to the electron-withdrawing nature of the nitro group.

When this compound undergoes a derivatization reaction, such as the substitution of the chloro group, the chemical shifts of the aromatic protons will change in a predictable manner. For example, if the chloro group is replaced by an electron-donating group, the adjacent protons would experience increased shielding and their signals would shift to a lower ppm value. The integration of the signals provides a ratio of the number of protons, and the coupling patterns (e.g., doublet, triplet) reveal information about the number of neighboring protons.

Table 1: Illustrative ¹H NMR Chemical Shift Data for a Substituted Pyridine Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-4 | 8.25 | d | 8.0 |

| H-6 | 9.10 | d | 2.5 |

Note: The data in this table is illustrative for a hypothetical derivative and serves to demonstrate the type of information obtained from ¹H NMR.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment. In derivatives of this compound, the carbon atoms of the pyridine ring, the ester group, and any introduced functional groups can be identified.

For example, the carbon atom attached to the electron-withdrawing nitro group would be expected to be significantly deshielded and appear at a higher chemical shift. Similarly, the carbonyl carbon of the ester group will have a characteristic chemical shift in the range of 160-180 ppm. Changes in the substitution pattern on the pyridine ring will lead to predictable changes in the ¹³C NMR spectrum, allowing for the confirmation of successful derivatization.

Table 2: Representative ¹³C NMR Chemical Shift Data for a Functionalized Nicotinate Derivative

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C-2 | 148.5 |

| C-3 | 125.0 |

| C-4 | 138.0 |

| C-5 | 145.2 |

| C-6 | 152.8 |

| C=O | 164.3 |

Note: This data is representative for a hypothetical functionalized nicotinate derivative.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule. Experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are routinely used.

COSY (¹H-¹H Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For a derivative of this compound, a COSY spectrum would show cross-peaks between adjacent protons on the pyridine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between protons and the carbon atoms to which they are directly attached. An HSQC spectrum is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra to specific atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which is crucial for determining the stereochemistry and conformation of a molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This is essential for confirming the identity of a newly synthesized derivative of this compound. The experimentally determined exact mass is compared to the calculated theoretical mass for the expected molecular formula, and a close match (typically within 5 ppm) provides strong evidence for the proposed structure.

Table 3: Example of HRMS Data for a Hypothetical Derivative

| Molecular Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Difference (ppm) |

|---|

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and torsional angles, providing an unambiguous picture of the molecular conformation.

For derivatives of this compound that are crystalline, X-ray crystallography can confirm the connectivity of atoms and reveal the spatial arrangement of the substituents on the pyridine ring. For instance, in the crystal structure of the related compound, 2-chloro-5-nitropyridine (B43025), the planar pyridine ring and the orientation of the nitro group have been precisely determined. This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice.

Table 4: Selected Crystallographic Data for an Illustrative Substituted Pyridine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.58 |

| b (Å) | 14.23 |

| c (Å) | 8.91 |

| β (°) | 105.2 |

Note: Data is for a representative substituted pyridine and serves for illustrative purposes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Different types of bonds absorb infrared radiation at characteristic frequencies. For a derivative of this compound, the IR spectrum would show characteristic absorption bands for the C=O stretch of the ester group (around 1700-1750 cm⁻¹), the N-O stretches of the nitro group (typically two bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹), and the C-Cl stretch (around 800-600 cm⁻¹). The presence or absence of these bands can confirm the success of a derivatization reaction.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorption (λ_max) is influenced by the extent of conjugation in the molecule. The pyridine ring in this compound and its derivatives is a chromophore that absorbs in the UV region. Modification of the substituents on the ring will alter the electronic structure and lead to a shift in the λ_max. For example, replacing the chloro group with a more electron-donating group would likely cause a bathochromic (red) shift to a longer wavelength.

Table 5: Characteristic IR Absorption Frequencies and UV-Vis λ_max

| Functional Group | IR Frequency (cm⁻¹) | Chromophore | λ_max (nm) |

|---|---|---|---|

| C=O (Ester) | 1730 | Substituted Pyridine | 275 |

| NO₂ (Asymmetric Stretch) | 1540 | ||

| NO₂ (Symmetric Stretch) | 1350 |

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Calculations (DFT) for Electronic Structure and Energetics

A study on 2-chloro-5-nitropyridine (B43025) using the B3LYP/6-311++G(d,p) level of theory has provided detailed information on its structural parameters and electronic properties. researchgate.net The optimized geometry reveals the bond lengths and angles, which are fundamental to understanding the molecule's conformation.

Table 1: Selected Optimized Geometrical Parameters of 2-chloro-5-nitropyridine (Analogous Compound)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-Cl Bond Length | 1.73 |

| C-N (nitro) Bond Length | 1.48 |

| N-O (nitro) Bond Length | 1.22 |

| C-N-C (pyridine ring) Angle | 117.8 |

| O-N-O (nitro) Angle | 125.2 |

Data sourced from a DFT study on 2-chloro-5-nitropyridine and should be considered as an approximation for Methyl 2-chloro-5-nitronicotinate.

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a smaller gap suggests higher reactivity. For 2-chloro-5-nitropyridine, the calculated HOMO and LUMO energies indicate that charge transfer can occur within the molecule. researchgate.net

Table 2: Calculated Electronic Properties of 2-chloro-5-nitropyridine (Analogous Compound)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Energy Gap | 4.3 |

Data sourced from a DFT study on 2-chloro-5-nitropyridine and should be considered as an approximation for this compound.

The molecular electrostatic potential (MEP) map for 2-chloro-5-nitropyridine further reveals the regions of positive and negative electrostatic potential, highlighting the sites susceptible to nucleophilic and electrophilic attack. researchgate.net The nitro group and the nitrogen atom of the pyridine (B92270) ring are expected to be electron-withdrawing, creating electron-deficient regions on the pyridine ring, particularly at the carbon atom bonded to the chlorine.

Reaction Mechanism Studies and Transition State Analysis

The presence of a chlorine atom on the pyridine ring of this compound suggests that it can undergo nucleophilic aromatic substitution (SNAr) reactions. These reactions are fundamental in synthetic organic chemistry for the introduction of various functional groups.

The mechanism of an SNAr reaction typically involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine atom). This leads to the formation of a high-energy intermediate known as a Meisenheimer complex, which is stabilized by resonance.

Departure of the Leaving Group: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The electron-withdrawing nitro group at the 5-position and the ester group at the 3-position are expected to activate the ring towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer complex through resonance.

Transition state analysis, typically performed using computational methods like DFT, can be employed to determine the energy barriers associated with the formation and breakdown of the Meisenheimer complex. This analysis provides quantitative data on the reaction kinetics. While specific transition state calculations for this compound are not documented, the general principles of SNAr reactions on activated chloropyridines are well-established. organic-chemistry.orgbyjus.commasterorganicchemistry.comlibretexts.orgchemistrysteps.com

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. youtube.comyoutube.com These simulations can provide insights into the behavior of this compound in different environments, such as in solution or in the binding site of a biological target.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal information about its solvation, conformational flexibility, and intermolecular interactions. For instance, it could show how solvent molecules arrange around the solute and the dynamics of hydrogen bonding.

When studying the interaction of this compound with a biological macromolecule, such as an enzyme or a receptor, MD simulations can be used to:

Assess the stability of the ligand-protein complex.

Characterize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that contribute to binding affinity.

Observe conformational changes in both the ligand and the protein upon binding.

Although no specific MD simulation studies on this compound have been published, the methodology is widely applied in drug discovery and materials science to understand the dynamic behavior of small molecules. acs.org

In Silico Screening and Predictive Modeling for Biological Activity

In silico screening techniques, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are valuable tools for predicting the biological activity of compounds like this compound.

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking studies could be performed against various protein targets to identify potential biological activities. The docking score, which estimates the binding affinity, can be used to rank and prioritize compounds for further experimental testing. The predicted binding mode can also reveal key interactions that could be optimized to improve potency. Studies on other pyridine derivatives have successfully utilized molecular docking to explore their potential as inhibitors of various enzymes. nih.govrsc.orgnih.gov

QSAR Modeling: QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.netnih.gov By developing a QSAR model for a set of related pyridine derivatives with known activities, it would be possible to predict the activity of this compound. These models are built using molecular descriptors that quantify various physicochemical properties of the molecules. A robust QSAR model can be a powerful tool for virtual screening and for guiding the design of new, more potent analogues.

While specific in silico screening and predictive modeling studies for this compound are not available, the general applicability of these methods to pyridine-based compounds suggests their potential utility in elucidating the biological profile of this molecule. nih.govrsc.org

Future Prospects and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

The future of chemical manufacturing hinges on the adoption of environmentally benign processes. For Methyl 2-chloro-5-nitronicotinate, this translates to the development of greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Current industrial syntheses of related nicotinic acid derivatives often rely on harsh conditions and toxic reagents, such as strong acids and chlorinated solvents, leading to significant environmental footprints. frontiersin.org

Future research is anticipated to focus on several key areas of green synthesis:

Microwave-Assisted Synthesis: This technique offers rapid heating and shorter reaction times, often leading to higher yields and cleaner reaction profiles. epa.govmdpi.com The application of microwave irradiation to the synthesis of nitropyridine derivatives has shown promise, suggesting its potential for the efficient production of this compound. epa.govresearchgate.net

Enzymatic Synthesis: Biocatalysis presents a highly selective and environmentally friendly alternative to traditional chemical methods. frontiersin.orgnih.gov The use of enzymes, such as nitrile hydratases, for the synthesis of nicotinic acid from cyanopyridines is well-established. frontiersin.orgnih.gov Future investigations could explore the enzymatic esterification of 2-chloro-5-nitronicotinic acid or the development of novel enzymatic pathways to construct the core heterocyclic structure.

Sustainable Solvents: A significant shift away from volatile organic compounds (VOCs) is a cornerstone of green chemistry. Research into the use of greener solvents, such as ionic liquids or bio-derived solvents like Cyrene, for nucleophilic aromatic substitution reactions on nicotinic esters is a promising avenue. nih.gov

Catalytic Processes: The development of robust and recyclable catalysts can significantly improve the atom economy and reduce waste. This includes the use of solid-supported catalysts and exploring metal-free catalytic systems. rsc.orgrsc.org

A comparative look at conventional versus potential green synthesis methods for related compounds highlights the advantages of these modern approaches.

| Synthesis Parameter | Conventional Method (e.g., for Nicotinic Acid) | Potential Green Method (for this compound) |

| Reagents | Strong oxidizing agents (e.g., nitric acid), harsh chlorinating agents. | Milder oxidizing agents, enzymatic catalysts, greener chlorinating agents. |

| Solvents | Chlorinated solvents, volatile organic compounds. | Water, supercritical fluids, bio-derived solvents (e.g., Cyrene). |

| Energy Input | High temperatures and pressures, prolonged reaction times. | Microwave irradiation, lower temperatures, shorter reaction times. |

| Byproducts | Significant generation of acidic and toxic waste. | Reduced byproduct formation, biodegradable waste. |

| Atom Economy | Often low due to the use of stoichiometric reagents. | Higher atom economy through catalytic and one-pot reactions. |

Expanding the Scope of Derivatization Reactions

The true value of this compound lies in its potential for chemical modification. The presence of three distinct functional handles—the chloro, nitro, and methyl ester groups—allows for a wide range of derivatization reactions, opening the door to a vast chemical space of novel compounds.

Future research will likely focus on expanding the repertoire of these reactions:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the chloro substituent towards SNAr, making it a prime site for introducing various nucleophiles. This can include amines, alcohols, and thiols, leading to a diverse library of substituted pyridines. organic-chemistry.org

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This opens up possibilities for the synthesis of amides, sulfonamides, and for participation in cyclization reactions to form fused heterocyclic systems. mdpi.comnih.gov

Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used as a handle for further coupling reactions. belnauka.by

Cross-Coupling Reactions: The chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce carbon-carbon bonds and build more complex molecular architectures. rsc.orgrsc.org

The following table illustrates the potential for creating a diverse library of derivatives from this compound.

| Reaction Type | Reagent/Catalyst | Resulting Functional Group/Structure |

| Nucleophilic Aromatic Substitution | Primary/Secondary Amines | 2-Amino-5-nitronicotinates |

| Nucleophilic Aromatic Substitution | Alcohols/Phenols | 2-Alkoxy/Aryloxy-5-nitronicotinates |

| Nitro Group Reduction | SnCl₂/HCl or H₂/Pd-C | 5-Amino-2-chloronicotinate |

| Ester Hydrolysis | LiOH or NaOH | 2-Chloro-5-nitronicotinic acid |

| Amide Formation (from acid) | Amine, Coupling Agent | 2-Chloro-5-nitronicotinamide derivatives |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 2-Aryl-5-nitronicotinates |

Discovery of Novel Biological Activities

Pyridine (B92270) and its derivatives are ubiquitous in pharmaceuticals and agrochemicals, exhibiting a wide spectrum of biological activities. mdpi.comglobalresearchonline.net While the biological profile of this compound itself is not extensively studied, its derivatization holds immense promise for the discovery of novel bioactive molecules.

Emerging research is likely to explore the following therapeutic and agrochemical areas:

Herbicidal Activity: Many pyridine derivatives are potent herbicides. acs.orgnih.govmdpi.comnih.gov The structural motifs present in this compound are found in compounds that inhibit protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) biosynthesis. acs.orgnih.gov Screening of its derivatives could lead to the development of new and selective herbicides.

Anticancer Activity: Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors have shown promise as anticancer agents, and nicotinic acid derivatives have been investigated in this context. mdpi.comnih.gov The functional groups on this compound provide a scaffold for designing novel inhibitors of cancer-related enzymes.

Anti-inflammatory Activity: Derivatives of nicotinic acid have been shown to possess anti-inflammatory properties, with some acting as selective COX-2 inhibitors. nih.govresearchgate.netnih.gov This suggests that novel anti-inflammatory agents could be developed from this scaffold.

Antimicrobial Activity: The pyridine nucleus is a common feature in many antimicrobial agents. researchgate.net Derivatives of this compound could be screened for activity against a range of bacterial and fungal pathogens.

The table below summarizes the potential biological activities of derivatives based on the activities of related compound classes.

| Derivative Class | Potential Biological Activity | Rationale/Example from Related Compounds |

| 2-Arylamino-5-nitronicotinates | Herbicidal (PPO inhibition) | Substituted 3-(pyridin-2-yl)phenylamino derivatives show potent herbicidal activity. acs.orgnih.gov |

| Fused Pyridopyrimidines | Anticancer | Nicotinamide derivatives are explored as NAMPT inhibitors for cancer therapy. mdpi.comnih.gov |

| Substituted Nicotinamides | Anti-inflammatory (COX-2 inhibition) | Novel nicotinic acid derivatives have demonstrated selective COX-2 inhibitory activity. nih.govresearchgate.netnih.gov |

| Functionalized Pyridines | Antimicrobial | The pyridine scaffold is a key component of many existing antimicrobial drugs. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis is revolutionizing the pharmaceutical and fine chemical industries. nih.govnih.govchemspeed.com These technologies offer enhanced safety, improved reproducibility, and the ability to rapidly synthesize and screen large libraries of compounds.

The future of this compound synthesis and derivatization will undoubtedly involve:

Flow Synthesis of the Core Structure: Continuous flow reactors can enable the safe and efficient synthesis of this compound, particularly for reactions that are highly exothermic or involve hazardous reagents. beilstein-journals.orginterchim.fracs.org

Automated Derivatization: Robotic platforms can be employed to perform the various derivatization reactions in a high-throughput manner, allowing for the rapid generation of compound libraries for biological screening. nih.govyoutube.com

Integrated Synthesis and Screening: The combination of flow chemistry, automated synthesis, and in-line analytical techniques can create a seamless workflow from starting materials to biological data, significantly accelerating the drug discovery and development process. researchgate.net

This integrated approach offers significant advantages over traditional methods.

| Feature | Traditional Batch Synthesis | Flow Chemistry & Automated Synthesis |

| Scalability | Often requires re-optimization for different scales. | Scaled by "numbering-up" or longer run times, not re-development. acs.org |

| Safety | Larger volumes of hazardous materials pose greater risks. | Smaller reaction volumes enhance safety, especially for exothermic reactions. beilstein-journals.org |

| Reproducibility | Can be variable due to challenges in controlling reaction parameters. | Precise control over parameters leads to higher reproducibility. |

| Library Synthesis | Labor-intensive and time-consuming for large libraries. | Rapid and efficient generation of large and diverse compound libraries. nih.gov |

Design of Next-Generation Functional Materials

The unique electronic properties of the pyridine ring make it an attractive component for the design of novel functional materials. researchgate.net The substituents on this compound provide handles for incorporating this scaffold into larger molecular systems with tailored properties.

Future research in this area may explore:

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are used in the development of materials for OLEDs. acs.org The electronic properties of this compound derivatives could be tuned for applications in emissive or charge-transport layers.

Polymers: The functional groups on this compound allow for its incorporation into polymer backbones or as pendant groups, leading to materials with specific thermal, optical, or conductive properties. researchgate.netmdpi.com

Sensors: The pyridine nitrogen can act as a binding site for metal ions or other analytes, making its derivatives potential candidates for the development of chemical sensors.

The versatility of the pyridine scaffold in materials science is vast, and this compound provides a well-defined entry point for the creation of new materials with tailored functionalities.

Q & A

Q. How to design a PICOT framework for studying this compound’s biological activity?

- Answer :

- P opulation: Cancer cell lines (e.g., HeLa, MCF-7).

- I ntervention: Dose-dependent exposure (0.1–100 µM).

- C omparison: Untreated controls vs. known anticancer agents (e.g., cisplatin).

- O utcome: IC values via MTT assay; apoptosis markers (caspase-3 activation).

- T ime: 24–72 hr exposure periods. Validate results with triplicate runs and ANOVA analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.